molecular formula C8H6FN5O2 B12336302 5-(2-Fluoro-5-nitrophenyl)-4H-1,2,4-triazol-3-amine

5-(2-Fluoro-5-nitrophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B12336302
M. Wt: 223.16 g/mol
InChI Key: SQETVQHCNSZETN-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-nitrophenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a fluorinated nitrophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-nitrophenyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 2-fluoro-5-nitrophenyl isocyanate with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the triazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-nitrophenyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(2-Fluoro-5-nitrophenyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-nitrophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The fluorinated nitrophenyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-5-nitrophenyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the fluorinated nitrophenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6FN5O2

Molecular Weight

223.16 g/mol

IUPAC Name

5-(2-fluoro-5-nitrophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6FN5O2/c9-6-2-1-4(14(15)16)3-5(6)7-11-8(10)13-12-7/h1-3H,(H3,10,11,12,13)

InChI Key

SQETVQHCNSZETN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=NN2)N)F

Origin of Product

United States

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